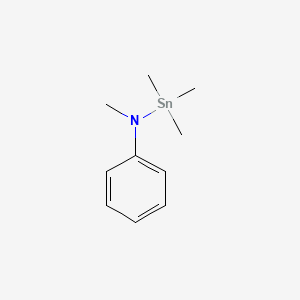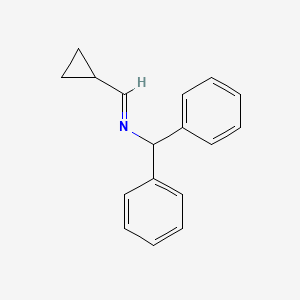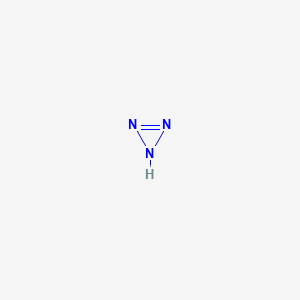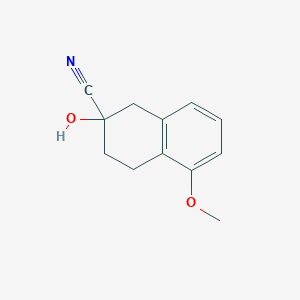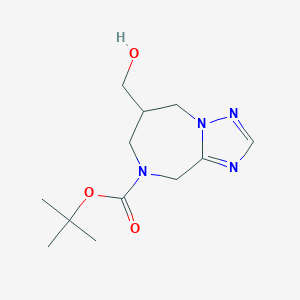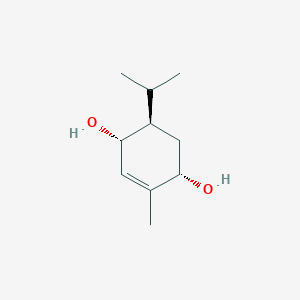
(3r,4r,6s)-3,6-Dihydroxy-1-menthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3r,4r,6s)-3,6-Dihydroxy-1-menthene is a monoterpene compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and a double bond within a cyclohexane ring, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r,6s)-3,6-Dihydroxy-1-menthene typically involves multiple steps starting from readily available precursors. One common method involves the use of (−)-carvone as a starting material. The synthetic route includes steps such as allylation and substrate-directable epoxidation . The overall yield of this synthesis is approximately 35.9%, indicating a relatively efficient process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(3r,4r,6s)-3,6-Dihydroxy-1-menthene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cyclohexane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
(3r,4r,6s)-3,6-Dihydroxy-1-menthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (3r,4r,6s)-3,6-Dihydroxy-1-menthene involves its interaction with various molecular targets and pathways. The hydroxyl groups and the double bond play crucial roles in its reactivity and biological activity. For instance, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways involved in inflammation, oxidative stress, and cell proliferation .
相似化合物的比较
Similar Compounds
- (4R, 5R)-4-Hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one
- (4S, 5R)-4-Hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one
Uniqueness
(3r,4r,6s)-3,6-Dihydroxy-1-menthene is unique due to its specific stereochemistry and the presence of two hydroxyl groups and a double bond within a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
(1S,4R,5R)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3/t8-,9+,10+/m1/s1 |
InChI 键 |
CDEBGVXOFDWUAF-UTLUCORTSA-N |
手性 SMILES |
CC1=C[C@@H]([C@H](C[C@@H]1O)C(C)C)O |
规范 SMILES |
CC1=CC(C(CC1O)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


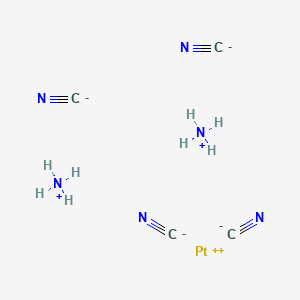

![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
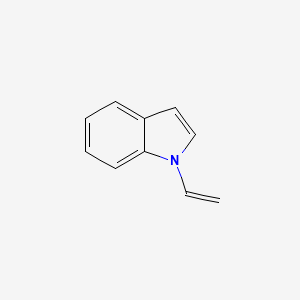
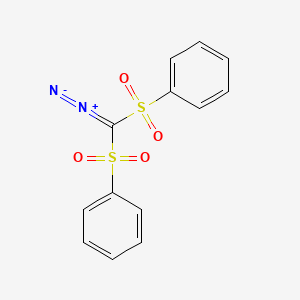
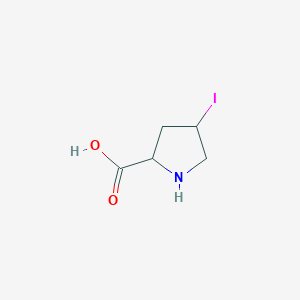

![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
